molecular formula C17H24NO3+ B11622692 2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium

2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium

Cat. No.: B11622692
M. Wt: 290.4 g/mol
InChI Key: ANCCVZSEBKONMF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is a complex organic compound with a unique structure that includes an ethoxy group, an anilino group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs boronic esters, such as trans-2-Ethoxyvinylboronic acid pinacol ester, as key intermediates . The reaction conditions often include the use of palladium catalysts, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy or anilino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but they may involve key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H24NO3+

Molecular Weight

290.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-[2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]azanium

InChI

InChI=1S/C17H23NO3/c1-6-19-14-9-7-13(8-10-14)18-12-11-15-20-16(2,3)17(4,5)21-15/h7-12H,6H2,1-5H3/p+1

InChI Key

ANCCVZSEBKONMF-UHFFFAOYSA-O

Canonical SMILES

CCOC1=CC=C(C=C1)[NH+]=CC=C2OC(C(O2)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.